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Compound of Interest

Compound Name: N6-Diazo-L-Fmoc-lysine

Cat. No.: B557430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N6-Diazo-L-Fmoc-lysine, a critical

reagent in bioconjugation and drug development. It covers the compound's chemical and

physical properties, a detailed synthesis protocol, and its application in copper(I)-catalyzed

azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Core Compound Data
N6-Diazo-L-Fmoc-lysine, also known as Fmoc-L-azidolysine or Fmoc-Lys(N3)-OH, is an

amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-

amino group and an azide moiety on the ε-amino group of the lysine side chain. This

bifunctional nature makes it an invaluable building block in solid-phase peptide synthesis

(SPPS) for the introduction of a bioorthogonal handle for subsequent modifications.

Table 1: Physicochemical and Handling Properties of N6-Diazo-L-Fmoc-lysine
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Property Value Source(s)

CAS Number 159610-89-6
--INVALID-LINK--, --INVALID-

LINK--, --INVALID-LINK--

Molecular Formula C₂₁H₂₂N₄O₄
--INVALID-LINK--, --INVALID-

LINK--

Molecular Weight 394.42 g/mol --INVALID-LINK--

Purity ≥97%
--INVALID-LINK--, --INVALID-

LINK--

Appearance
White to yellow solid/crystalline

powder

--INVALID-LINK--, --INVALID-

LINK--

Melting Point 78 °C --INVALID-LINK--

Optical Rotation
[α]D²⁰ = -12.0 to -14.5° (c=1 in

DMF)
--INVALID-LINK--

Storage (Solid)
Powder: -20°C for 3 years, 4°C

for 2 years
--INVALID-LINK--

Storage (Solution)
In solvent: -80°C for 6 months,

-20°C for 1 month
--INVALID-LINK--

Solubility
DMSO: 100 mg/mL (253.54

mM)
--INVALID-LINK--

Experimental Protocols
Synthesis of N6-Diazo-L-Fmoc-lysine
The following is an optimized protocol for the synthesis of ω-azido L-lysine (N6-Diazo-L-Fmoc-
lysine), adapted from Pícha et al., Journal of Peptide Science, 2017.[1] This multi-step

synthesis starts from commercially available L-lysine hydrochloride.

Step 1: Formation of the Copper(II) Complex

Dissolve L-lysine·HCl in water.
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Add copper(II) acetate monohydrate under basic conditions.

Add Di-tert-butyl dicarbonate (Boc₂O) in acetone and stir overnight.

Isolate the resulting insoluble copper complex, [Lys(Boc)]₂Cu, by filtration. This step

selectively protects the ε-amino group.

Step 2: Removal of Copper and α-Amino Group Protection

Remove the copper quantitatively by treating the complex with 8-hydroxyquinoline in water

for 4 hours.

Isolate the resulting Boc-protected lysine intermediate (a zwitterion).

Acylate the α-amino group by reacting the intermediate with Fmoc-OSu in a sodium

bicarbonate solution (water and dioxane) at 0°C, then allowing it to warm to room

temperature overnight. This yields Fmoc-Lys(Boc)-OH.

Step 3: Deprotection of the ε-Amino Group

Treat the resulting Fmoc-Lys(Boc)-OH with trifluoroacetic acid (TFA) in dichloromethane

(DCM) for 2 hours at room temperature.

This step selectively removes the Boc protecting group, liberating the ε-amino group to yield

Fmoc-L-lysine.

Step 4: Diazotransfer Reaction

Dissolve the Fmoc-L-lysine from the previous step in a mixture of water and methanol.

Add sodium bicarbonate, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and triflyl azide

(TfN₃).

Stir the reaction mixture at room temperature overnight.

The diazotransfer reaction converts the free ε-amino group to an azide group, yielding the

final product, N6-Diazo-L-Fmoc-lysine. The yield for these final two steps is reported to be

approximately 89%.[1]
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Starting Material Step 1: ε-Amine Protection Step 2: α-Amine Protection Step 3: ε-Amine Deprotection Step 4: Diazotransfer

L-Lysine·HCl 1. Cu(OAc)₂·H₂O
2. Boc₂O, Acetone [Lys(Boc)]₂Cu 8-Hydroxyquinoline Fmoc-OSu, NaHCO₃ Fmoc-Lys(Boc)-OH TFA, DCM Fmoc-L-Lysine TfN₃, CuSO₄·5H₂O

NaHCO₃, MeOH/H₂O N6-Diazo-L-Fmoc-lysine

Click to download full resolution via product page

Synthesis workflow for N6-Diazo-L-Fmoc-lysine.

Application in Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
N6-Diazo-L-Fmoc-lysine is primarily used to install an azide handle into a peptide sequence

during SPPS. This azide can then be reacted with a terminal alkyne-modified molecule (e.g., a

fluorescent dye, a drug molecule, or a PEG chain) via CuAAC. The following is a general

protocol for labeling an azide-modified protein or peptide with an alkyne-functionalized dye.[2]

[3][4]

Materials:

Azide-modified peptide/protein (containing the N6-Diazo-L-Fmoc-lysine residue after

synthesis and deprotection) in an appropriate buffer (e.g., PBS, pH 7.4).

Alkyne-modified detection reagent (e.g., alkyne-dye).

Click Reagent Stock Solutions:

Copper(II) Sulfate (CuSO₄): 20 mM in water.

THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand: 100 mM in water. THPTA is a

water-soluble ligand that stabilizes the Cu(I) catalyst and minimizes damage to

biomolecules.[1]

Sodium Ascorbate: 300 mM in water (prepare fresh). This is the reducing agent that

converts Cu(II) to the active Cu(I) catalyst.
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Alkyne-Dye: 10 mM in DMSO or water.

Protocol:

Sample Preparation: In a microfuge tube, combine the azide-modified peptide/protein

solution with buffer.

Add Alkyne Reagent: Add the desired molar excess of the alkyne-dye stock solution to the

peptide/protein solution. Vortex briefly to mix.

Add Copper and Ligand: Add the 100 mM THPTA ligand solution, followed by the 20 mM

CuSO₄ solution. A 2:1 ratio of ligand to copper is often used.[5] Vortex briefly.

Initiate Reaction: Add the freshly prepared 300 mM sodium ascorbate solution to the mixture

to initiate the click reaction. The final volume should be adjusted with buffer as needed.

Vortex briefly.

Incubation: Protect the reaction from light and incubate at room temperature for 30-60

minutes. Longer incubation times (up to 16 hours) may improve yield.[2][6]

Purification: The resulting labeled peptide/protein conjugate can be purified from excess

reagents using methods such as size-exclusion chromatography or dialysis.
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Reactants Catalyst System

Azide-Modified Peptide
(containing N6-Diazo-Lys)
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Incubate at Room Temp
(30-60 min)

Triazole-Linked
Peptide Conjugate

Purification
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Purified Conjugate
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General workflow for CuAAC bioconjugation.

Applications in Drug Development and Research
The ability to specifically introduce an azide group into a peptide or protein sequence via N6-
Diazo-L-Fmoc-lysine opens up numerous possibilities in research and drug development:
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Peptide-Drug Conjugates (PDCs): The azide handle allows for the precise attachment of

cytotoxic drugs to targeting peptides, a strategy used in developing targeted cancer

therapies.[5]

Bioconjugation and Labeling: Peptides and proteins can be site-specifically labeled with

fluorophores for imaging studies, biotin for affinity purification, or PEG chains (PEGylation) to

improve pharmacokinetic properties.[7]

Development of Biomaterials: The formation of stable triazole linkages is used to cross-link

peptide-based hydrogels for tissue engineering applications.[8]

Probing Protein-Protein Interactions: Photo-crosslinking agents can be "clicked" onto specific

sites of a protein to study its interactions with other biomolecules.

In summary, N6-Diazo-L-Fmoc-lysine is a versatile and indispensable tool for the modern

chemical biologist and drug developer, enabling the creation of complex, functional

biomolecules through the power and precision of click chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: N6-Diazo-L-Fmoc-lysine (CAS No.
159610-89-6)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557430#n6-diazo-l-fmoc-lysine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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